

NO-711: A Potent and Selective Inhibitor of GAT-1

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Compound of Interest

Compound Name: NO-711ME

Cat. No.: B15575918

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For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with their biological targets is paramount. This guide provides a comparative analysis of NO-711, a potent inhibitor of the GABA transporter GAT-1, with other alternatives, supported by experimental data and detailed protocols.

NO-711, also known as NNC-711, demonstrates a high degree of selectivity for the GABA transporter subtype 1 (GAT-1) over other GABA transporter subtypes, including GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). This selectivity is crucial for dissecting the specific roles of GAT-1 in GABAergic neurotransmission and for the development of targeted therapeutics.

Comparative Analysis of GAT Inhibitor Potency

The inhibitory potency of NO-711 and other compounds against various GAT subtypes is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The lower the IC₅₀ value, the greater the potency of the inhibitor. The data presented below, collated from various studies, highlights the differential effects of these compounds.^[1]

Inhibitor	hGAT-1 IC ₅₀ (μM)	rGAT-2 IC ₅₀ (μM)	hGAT-3 IC ₅₀ (μM)	hBGT-1 IC ₅₀ (μM)
NO-711	0.04	171	1700	622
SKF89976A	-	550	944	7210

As the table indicates, NO-711 is a highly potent inhibitor of human GAT-1, with an IC₅₀ value in the nanomolar range. In stark contrast, its inhibitory activity against rGAT-2, hGAT-3, and hBGT-1 is significantly weaker, with IC₅₀ values in the micromolar range, demonstrating a selectivity of several thousand-fold for GAT-1.^[1] For comparison, another GAT inhibitor, SKF89976A, also shows a preference for GAT-1, but its selectivity profile is different from that of NO-711.^[1]

Experimental Protocols

The determination of IC₅₀ values for GAT inhibitors relies on robust in vitro GABA uptake assays. The following is a generalized protocol based on methods described in the scientific literature.

In Vitro [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

- Cell line stably or transiently expressing the GAT subtype of interest (e.g., HEK293 cells)
- Cell culture medium and supplements
- [³H]GABA (radiolabeled gamma-aminobutyric acid)
- Unlabeled GABA
- Test compound (e.g., NO-711)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
- Scintillation cocktail
- Scintillation counter

Procedure:

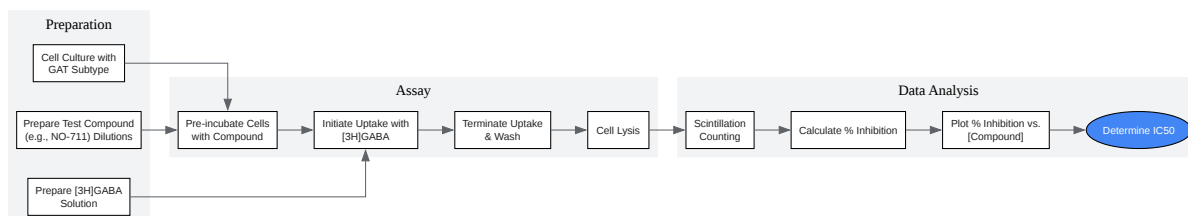
- Cell Culture: Culture the cells expressing the target GAT subtype under standard conditions until they reach the desired confluence.
- Plating: Seed the cells into a multi-well plate (e.g., 24- or 96-well) and allow them to adhere and grow.
- Preparation of Solutions: Prepare a range of concentrations of the test compound (e.g., NO-711) in the assay buffer. Also, prepare a solution of [^3H]GABA mixed with a low concentration of unlabeled GABA in the assay buffer.
- Assay Initiation:
 - Wash the cells with assay buffer to remove the culture medium.
 - Pre-incubate the cells with either the assay buffer alone (for total uptake) or with different concentrations of the test compound for a defined period.
 - Initiate the uptake reaction by adding the [^3H]GABA/GABA solution to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific time to allow for GABA uptake.
- Assay Termination:
 - Rapidly terminate the uptake by aspirating the radioactive solution.
 - Wash the cells multiple times with ice-cold assay buffer to remove any unbound [^3H]GABA.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysate to a scintillation vial.
 - Add scintillation cocktail to the vial.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

- Data Analysis:
 - Determine the percentage of inhibition for each concentration of the test compound relative to the total uptake (wells without inhibitor).
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of [³H]GABA uptake.

Visualizations

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the key steps in determining the IC₅₀ value of a GAT inhibitor.

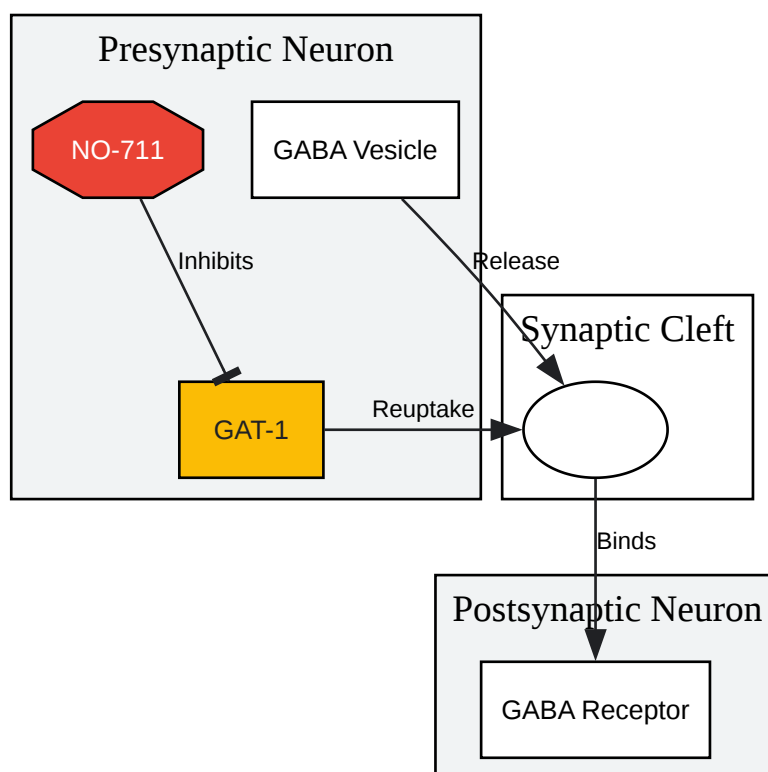


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Caption: Experimental workflow for determining the IC₅₀ of a GAT inhibitor.

Signaling Pathway Context: GABAergic Synapse

The diagram below depicts a simplified GABAergic synapse and the role of GAT-1 in GABA reuptake, which is the target of NO-711.



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Caption: Simplified diagram of a GABAergic synapse showing GAT-1 inhibition by NO-711.

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References

- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
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